molecular formula C4H10O4S B135215 (2R)-2-Hydroxy-1-propyl Methanesulfonate CAS No. 262423-81-4

(2R)-2-Hydroxy-1-propyl Methanesulfonate

Cat. No.: B135215
CAS No.: 262423-81-4
M. Wt: 154.19 g/mol
InChI Key: CKQAPCVWBGOGEW-SCSAIBSYSA-N
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Description

(2R)-2-Hydroxy-1-propyl Methanesulfonate: is an organosulfur compound characterized by the presence of a methanesulfonate group attached to a hydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Hydroxy-1-propyl Methanesulfonate typically involves the reaction of (2R)-2-Hydroxy-1-propanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(2R)-2-Hydroxy-1-propanol+Methanesulfonyl chloride(2R)-2-Hydroxy-1-propyl Methanesulfonate+Hydrochloric acid\text{(2R)-2-Hydroxy-1-propanol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{Hydrochloric acid} (2R)-2-Hydroxy-1-propanol+Methanesulfonyl chloride→(2R)-2-Hydroxy-1-propyl Methanesulfonate+Hydrochloric acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Hydroxy-1-propyl Methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The methanesulfonate group can be reduced to a thiol group under specific conditions.

    Substitution: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of (2R)-2-Oxo-1-propyl Methanesulfonate.

    Reduction: Formation of (2R)-2-Hydroxy-1-propyl Thiol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (2R)-2-Hydroxy-1-propyl Methanesulfonate is used as an intermediate in the synthesis of more complex organosulfur compounds. It serves as a building block for the preparation of sulfonate esters and other derivatives.

Biology: In biological research, this compound is used to study the effects of sulfonate esters on cellular processes. It is also employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its unique structure allows for the development of novel therapeutic agents.

Industry: In industrial applications, this compound is used in the production of surfactants, detergents, and other specialty chemicals. Its properties make it suitable for use in formulations requiring high stability and reactivity.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-1-propyl Methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The methanesulfonate group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

    Methanesulfonic acid: A simpler sulfonate compound with similar reactivity but lacking the hydroxypropyl moiety.

    (2R)-2-Hydroxy-1-propyl Sulfate: Similar structure but with a sulfate group instead of a methanesulfonate group.

    (2R)-2-Hydroxy-1-propyl Sulfonate: Similar structure but with a sulfonate group instead of a methanesulfonate group.

Uniqueness: (2R)-2-Hydroxy-1-propyl Methanesulfonate is unique due to the presence of both a hydroxy group and a methanesulfonate group. This combination allows for diverse reactivity and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

[(2R)-2-hydroxypropyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O4S/c1-4(5)3-8-9(2,6)7/h4-5H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQAPCVWBGOGEW-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](COS(=O)(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550107
Record name (2R)-2-Hydroxypropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262423-81-4
Record name (2R)-2-Hydroxypropyl methanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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